molecular formula C8H17NS B13957304 3-(Piperidin-3-yl)propane-1-thiol

3-(Piperidin-3-yl)propane-1-thiol

Cat. No.: B13957304
M. Wt: 159.29 g/mol
InChI Key: VGWLAFGOOLYKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)propane-1-thiol is an organic compound with the molecular formula C8H17NS It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a propane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)propane-1-thiol typically involves the reaction of piperidine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a thiol reagent under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(Piperidin-3-yl)propane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-(Piperidin-4-yl)propan-1-ol: Another piperidine derivative with a hydroxyl group at a different position.

    Piperidine: The parent compound without any additional functional groups.

Uniqueness

3-(Piperidin-3-yl)propane-1-thiol is unique due to the presence of both a piperidine ring and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its thiol group also imparts specific reactivity that is not present in similar compounds with hydroxyl groups.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

3-piperidin-3-ylpropane-1-thiol

InChI

InChI=1S/C8H17NS/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2

InChI Key

VGWLAFGOOLYKQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.